molecular formula C9H10FN B1342483 1-(3-Fluorophenyl)cyclopropan-1-amine CAS No. 764647-70-3

1-(3-Fluorophenyl)cyclopropan-1-amine

Cat. No. B1342483
M. Wt: 151.18 g/mol
InChI Key: QVTZALHUUXQDTQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopropan-1-amine is a compound that can be inferred to contain a cyclopropane ring, a fluorophenyl group, and an amine functional group. While the papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated cyclopropanes and their derivatives, which can be useful in understanding the chemical behavior of 1-(3-Fluorophenyl)cyclopropan-1-amine.

Synthesis Analysis

The synthesis of fluorine-containing cyclopropanes, such as the all-cis-1,2,3-trifluorocyclopropanes, has been described, highlighting the importance of stereochemistry and the introduction of fluorine atoms to impart significant polarity to the molecule . Additionally, the preparation of aminodiphenylcyclopropenium salts, which are structurally related to 1-(3-Fluorophenyl)cyclopropan-1-amine, involves a one-pot operation with ethylation and treatment with secondary amine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of 1-(3-Fluorophenyl)cyclopropan-1-amine would be expected to exhibit conformational rigidity due to the cyclopropane ring, and the presence of a fluorine atom would add to the molecule's polarity . The stereochemistry of the substituents on the cyclopropane ring can significantly affect the molecule's properties, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes .

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 1-(3-Fluorophenyl)cyclopropan-1-amine, they do provide examples of reactions involving cyclopropane derivatives. For instance, aminodiphenylcyclopropenium salts can react with sodium azide to afford 1,2,3-triazines , and substituted 2-aminophenols can be transformed into phenoxazines and benzoxazole derivatives . These reactions demonstrate the reactivity of cyclopropane-containing compounds and their potential to undergo various transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)cyclopropan-1-amine can be partially inferred from related compounds. The introduction of fluorine atoms is known to lower the logP, which is a measure of lipophilicity, and can enhance the molecule's polarity . The presence of the amine group would also contribute to the compound's basicity and potential for forming salts or engaging in hydrogen bonding. The rigidity of the cyclopropane ring could affect the compound's conformational stability and reactivity .

Scientific Research Applications

  • (1R, 2R)-2- (3, 4-difluorophenyl) cyclopropanamine

    • Application Summary : This compound is a useful pharmacological intermediate. It is utilized as an intermediate of trcagrelor, which is a platelet aggregation inhibitor used for prevention of thrombotic events occurring in people with acute coronary syndrome or myocardial infarction .
  • 3-fluorobicyclo[1.1.1]pentan-1-amine

    • Application Summary : This compound is synthesized by employing radical fluorination. It represents a novel chemical space in medicinal chemistry .
  • 1-(3-chloro-2-fluorophenyl)cyclopropan-1-amine

    • Application Summary : This compound is a chemical with the CAS Number: 1227418-16-7 . The specific applications were not provided in the source.
  • 1-(3-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride

    • Application Summary : This compound is a chemical with the CAS Number: 2095320-57-1 . The specific applications were not provided in the source.
  • 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride

    • Application Summary : This compound is a chemical with the CAS Number: 1215107-57-5 . The specific applications were not provided in the source.
  • 1-(3-chloro-2-fluorophenyl)cyclopropan-1-amine

    • Application Summary : This compound is a chemical with the CAS Number: 1227418-16-7 . The specific applications were not provided in the source.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

    • Application Summary : This compound is a chemical with the CAS Number: 220352-38-5 . The specific applications were not provided in the source.
  • 1-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride

Safety And Hazards

The safety data sheet for a similar compound, 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

1-(3-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZALHUUXQDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609983
Record name 1-(3-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclopropan-1-amine

CAS RN

764647-70-3
Record name 1-(3-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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